molecular formula C6H8Br2F3N3 B2683822 (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide CAS No. 2219374-26-0

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide

Cat. No.: B2683822
CAS No.: 2219374-26-0
M. Wt: 338.954
InChI Key: WXXVAIBQGWLFBI-UHFFFAOYSA-N
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Description

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is a chemical compound with significant interest in various fields of scientific research. It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, along with a methanamine group. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: The bromine, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Methanamine Group: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Conversion to Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.

    Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products depend on the specific reactions and conditions but can include various substituted pyrazoles, amines, and more complex heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a precursor for the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
  • (4-Bromo-1-methyl-3-(difluoromethyl)-1H-pyrazol-5-yl)methanamine
  • (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanamine

Uniqueness

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is unique due to the combination of a bromine atom and a trifluoromethyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The hydrobromide form enhances its solubility and stability, making it more suitable for various applications compared to its free base form.

Properties

IUPAC Name

[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF3N3.BrH/c1-13-3(2-11)4(7)5(12-13)6(8,9)10;/h2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXVAIBQGWLFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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